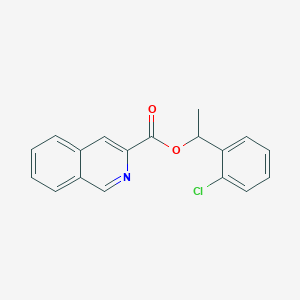

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

1-(2-Chlorophenyl)isoquinoline-3-carboxylic acid: Similar in structure but differs in the functional group attached to the isoquinoline ring.

Quinoline derivatives: Share a similar core structure but differ in the substitution pattern and functional groups.

Uniqueness

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both the chlorophenyl and isoquinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate, also known as ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate, is a compound belonging to the isoquinoline class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Isoquinoline Derivatives

Isoquinoline derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 2-chlorophenyl group in this compound is believed to enhance its chemical reactivity and biological efficacy compared to other isoquinoline derivatives.

Biological Activities

1. Anticancer Activity:

Research indicates that isoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound was shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. The compound displayed an IC50 value of approximately 2.76 µM in HepG2 liver carcinoma cells, highlighting its potential as an anticancer agent .

2. Antimicrobial Properties:

The compound has been studied for its antimicrobial effects, particularly against Mycobacterium tuberculosis. In vitro assays demonstrated that various isoquinoline derivatives possess minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against H37Rv strains of tuberculosis . The structural modifications in these compounds are critical in determining their bioactivity against resistant strains.

3. Anti-inflammatory Effects:

In studies involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells, isoquinoline derivatives were found to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The IC50 values for these compounds ranged from 20 to 40 µM, indicating their potential in managing inflammatory conditions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation: Binding to receptors such as the peripheral benzodiazepine receptor (PBR) has been observed to alter mitochondrial functions and promote apoptosis in cancer cells .

- Gene Expression Regulation: Studies have shown that certain isoquinoline derivatives can modulate gene expression related to cell cycle regulation and apoptosis .

Table 1: Biological Activity Summary of Isoquinoline Derivatives

| Activity Type | Compound | IC50/Effective Concentration | Target/Mechanism |

|---|---|---|---|

| Anticancer | Ethyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate | 2.76 µM (HepG2) | VEGFR-2 inhibition |

| Antimicrobial | Various isoquinoline derivatives | 8–128 µg/mL | Mycobacterium tuberculosis |

| Anti-inflammatory | Isoquinoline derivatives | 20–40 µM | IL-6 and TNF-α suppression |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of quinoline derivatives similar to this compound. These compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Case Study 2: Anti-inflammatory Mechanism

In another study focused on neuroinflammation, isoquinoline derivatives were tested for their ability to inhibit LPS-induced inflammation in BV2 cells. The results indicated that these compounds effectively reduced inflammatory mediator levels through the modulation of NF-κB signaling pathways .

Properties

Molecular Formula |

C18H14ClNO2 |

|---|---|

Molecular Weight |

311.8 g/mol |

IUPAC Name |

1-(2-chlorophenyl)ethyl isoquinoline-3-carboxylate |

InChI |

InChI=1S/C18H14ClNO2/c1-12(15-8-4-5-9-16(15)19)22-18(21)17-10-13-6-2-3-7-14(13)11-20-17/h2-12H,1H3 |

InChI Key |

QZOAFGLUOGEIAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.